Cas no 766483-76-5 (Ethyl azetidine-2-carboxylate)

Ethyl azetidine-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- Ethyl azetidine-2-carboxylate
- 2-Azetidinecarboxylic acid ethyl ester
- AGN-PC-00OCNB
- AK-55198
- ANW-68896
- CTK8C2706
- ethyl (2S)-azetidine-2-carboxylate
- KB-77209
- SCHEMBL10963921
- DTXSID80551929
- SB51028
- CS-0455658
- AKOS015843414
- EN300-82864
- A898138
- 766483-76-5
- AMY6563
- Ethylazetidine-2-carboxylate
- SB45639
- FT-0742684
- 162698-37-5
- DB-075156
- (S)-Azetidine-2-carboxylic acid ethyl esterHydrochloride
-
- MDL: MFCD20486478
- インチ: InChI=1S/C6H11NO2/c1-2-9-6(8)5-3-4-7-5/h5,7H,2-4H2,1H3
- InChIKey: WBAZVXJXZJXWOR-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1CCN1
計算された属性
- せいみつぶんしりょう: 129.078978594g/mol
- どういたいしつりょう: 129.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 3
- 複雑さ: 114
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 38.3Ų
Ethyl azetidine-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM200237-1g |
ethyl azetidine-2-carboxylate |
766483-76-5 | 95% | 1g |
$*** | 2023-05-29 | |
Chemenu | CM200237-1g |
ethyl azetidine-2-carboxylate |
766483-76-5 | 95% | 1g |
$636 | 2021-06-09 | |
Enamine | EN300-82864-0.5g |
ethyl azetidine-2-carboxylate |
766483-76-5 | 95% | 0.5g |
$438.0 | 2024-05-21 | |
Enamine | EN300-82864-2.5g |
ethyl azetidine-2-carboxylate |
766483-76-5 | 95% | 2.5g |
$894.0 | 2024-05-21 | |
Enamine | EN300-82864-5.0g |
ethyl azetidine-2-carboxylate |
766483-76-5 | 95% | 5.0g |
$1322.0 | 2024-05-21 | |
Enamine | EN300-82864-10g |
ethyl azetidine-2-carboxylate |
766483-76-5 | 10g |
$1962.0 | 2023-09-02 | ||
Enamine | EN300-82864-0.05g |
ethyl azetidine-2-carboxylate |
766483-76-5 | 95% | 0.05g |
$383.0 | 2024-05-21 | |
eNovation Chemicals LLC | Y0990320-5g |
Ethyl azetidine-2-carboxylate |
766483-76-5 | 95% | 5g |
$1000 | 2024-08-02 | |
Enamine | EN300-82864-10.0g |
ethyl azetidine-2-carboxylate |
766483-76-5 | 95% | 10.0g |
$1962.0 | 2024-05-21 | |
Enamine | EN300-82864-0.1g |
ethyl azetidine-2-carboxylate |
766483-76-5 | 95% | 0.1g |
$402.0 | 2024-05-21 |
Ethyl azetidine-2-carboxylate 関連文献
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
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Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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10. Book reviews
Ethyl azetidine-2-carboxylateに関する追加情報
Comprehensive Overview of Ethyl azetidine-2-carboxylate (CAS No. 766483-76-5): Properties, Applications, and Industry Insights
Ethyl azetidine-2-carboxylate (CAS No. 766483-76-5) is a specialized organic compound gaining attention in pharmaceutical and chemical research due to its unique structural features. As a derivative of azetidine, this ester exhibits versatile reactivity, making it valuable for synthesizing bioactive molecules. The compound's four-membered heterocyclic ring contributes to its strain-induced reactivity, a property leveraged in drug discovery pipelines targeting GPCRs and enzyme inhibitors.
Recent trends in AI-driven drug discovery have amplified interest in small heterocyclic building blocks like Ethyl azetidine-2-carboxylate. Computational chemistry platforms frequently incorporate such scaffolds for virtual screening libraries, as evidenced by growing PubMed citations mentioning "azetidine derivatives in medicinal chemistry". The compound's carboxylate ester moiety provides synthetic flexibility, enabling straightforward hydrolysis or transesterification – key considerations when researchers search for "modifiable chiral templates" or "sterically constrained amino acid analogs".
From a synthetic chemistry perspective, 766483-76-5 serves as a precursor for conformationally restricted peptide mimetics, addressing the pharmaceutical industry's demand for metabolically stable compounds. Its application in creating PROTAC linkers has been explored in recent patent literature, coinciding with the surge in Google Scholar results for "azetidines in targeted protein degradation". The ethyl ester group offers optimal lipophilicity for cell permeability studies, a frequent topic in ADMET optimization discussions.
Analytical characterization of Ethyl azetidine-2-carboxylate typically involves HPLC purity analysis (90-99% range) and chiral separation methods, reflecting industry standards for high-value intermediates. Suppliers increasingly highlight "GMP-compatible synthesis routes" in product specifications, responding to formulary development needs. The compound's stability profile shows compatibility with microwave-assisted organic synthesis (MAOS), a technique dominating recent "green chemistry" publications.
Emerging applications include use as a ligand precursor in asymmetric catalysis, particularly for constructing quaternary carbon centers – a hot topic in 2024 synthetic methodology papers. The azetidine ring strain (approximately 26 kcal/mol) facilitates ring-opening reactions that researchers are exploiting in "click chemistry extensions", as noted in ACS journal search trends. These developments position CAS 766483-76-5 as a compound bridging traditional heterocyclic chemistry and modern fragment-based drug design approaches.
Regulatory considerations for Ethyl azetidine-2-carboxylate focus on REACH compliance and proper laboratory handling protocols, with SDS documentation emphasizing standard organic compound precautions. The material typically ships as a colorless to pale yellow liquid (density ~1.1 g/mL at 25°C), with storage recommendations aligning with nitrogen-sensitive compounds best practices. These specifications answer frequent queries about "handling azetidine derivatives" in research forums.
Market analysis indicates growing procurement of 766483-76-5 by CDMOs servicing orphan drug programs, particularly for neurological targets. This correlates with increasing searches for "saturated nitrogen heterocycles in CNS drugs". The compound's scalable synthesis from commercially available azetidine-2-carboxylic acid makes it cost-effective for kilo lab production – a crucial factor when contract research organizations evaluate "telescoped synthesis routes".
In material science applications, the azetidine ring's dipole moment (~3.5D) enables interesting interactions in polymeric matrices, though this remains an underexplored area. Patent analytics reveal nascent interest in using such derivatives as crosslinking modifiers for specialty coatings, potentially answering industry needs for "low-temperature curing agents". This diversification beyond pharma applications suggests expanding commercial potential for Ethyl azetidine-2-carboxylate.
Future research directions likely involve continuous flow chemistry adaptations for this compound, addressing the "process intensification" trend dominating chemical engineering literature. The molecule's balanced polarity (LogP ~0.5) makes it particularly suitable for photocatalyzed transformations – a technique generating 37% more publications in 2023 compared to previous years. Such developments ensure ongoing relevance of CAS 766483-76-5 in cutting-edge synthetic strategies.
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